molecular formula C7H13Cl2N3 B11894623 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride

3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride

Cat. No.: B11894623
M. Wt: 210.10 g/mol
InChI Key: HJIGGZSZGYMELL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentanone derivative with hydrazine, followed by methylation and subsequent amination to introduce the amine group . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and other derivatives that can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the methyl and amine groups.

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-4-5-2-3-6(8)7(5)10-9-4;;/h6H,2-3,8H2,1H3,(H,9,10);2*1H

InChI Key

HJIGGZSZGYMELL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(C2=NN1)N.Cl.Cl

Origin of Product

United States

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